

Dichloropane (RTI-111): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: RTI-111

Cat. No.: B1588506

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropane, designated as **RTI-111**, is a potent phenyltropane-based stimulant that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Structurally analogous to cocaine, it exhibits a distinct pharmacological profile characterized by a slower onset and longer duration of action in preclinical studies.[1] This technical guide provides an in-depth overview of the chemical properties, synthesis, and pharmacological actions of dichloropane, tailored for professionals in research and drug development.

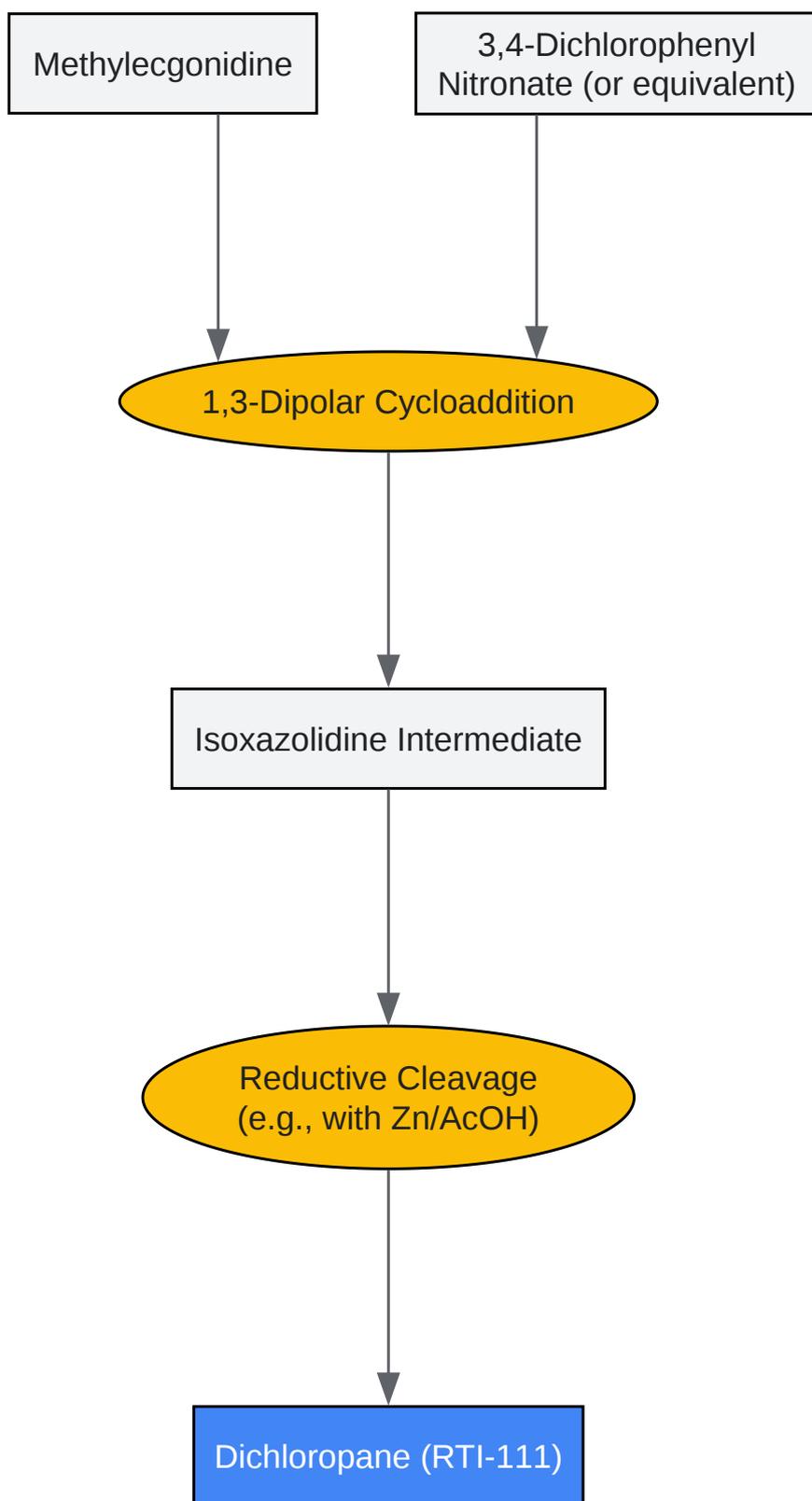
Chemical and Physical Properties

Dichloropane is a synthetic molecule with the IUPAC name Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate.[2] It is typically produced as a white crystalline powder.[3] While a specific experimental melting point is not readily available in the literature, other key physical and chemical properties have been reported or predicted.

Property	Value	Source(s)
IUPAC Name	Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate	[2]
Synonyms	RTI-111, O-401, (-)-2β-Carbomethoxy-3β-(3,4-dichlorophenyl)tropane	[1][4]
CAS Number	146725-34-0	[2]
Chemical Formula	C ₁₅ H ₁₇ Cl ₂ NO ₂	[2]
Molecular Weight	314.21 g/mol	[1]
Appearance	White powder	[3][5]
Boiling Point	407.6 °C at 760 mmHg	[5][6]
Density	1.284 g/cm ³	[2][5]
Solubility	Soluble in DMSO, H ₂ O, and methanol	[7]
pKa (Predicted)	9.70 ± 0.60	[6]

Synthesis

The synthesis of dichloropane typically originates from the precursor methylecgonidine.[1][8] While detailed, step-by-step proprietary protocols are not publicly available, the general synthetic approach for phenyltropane analogs is well-documented in the scientific literature. The process involves a 1,3-dipolar cycloaddition reaction.



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Figure 1: Generalized synthetic workflow for Dichloropane (**RTI-111**).

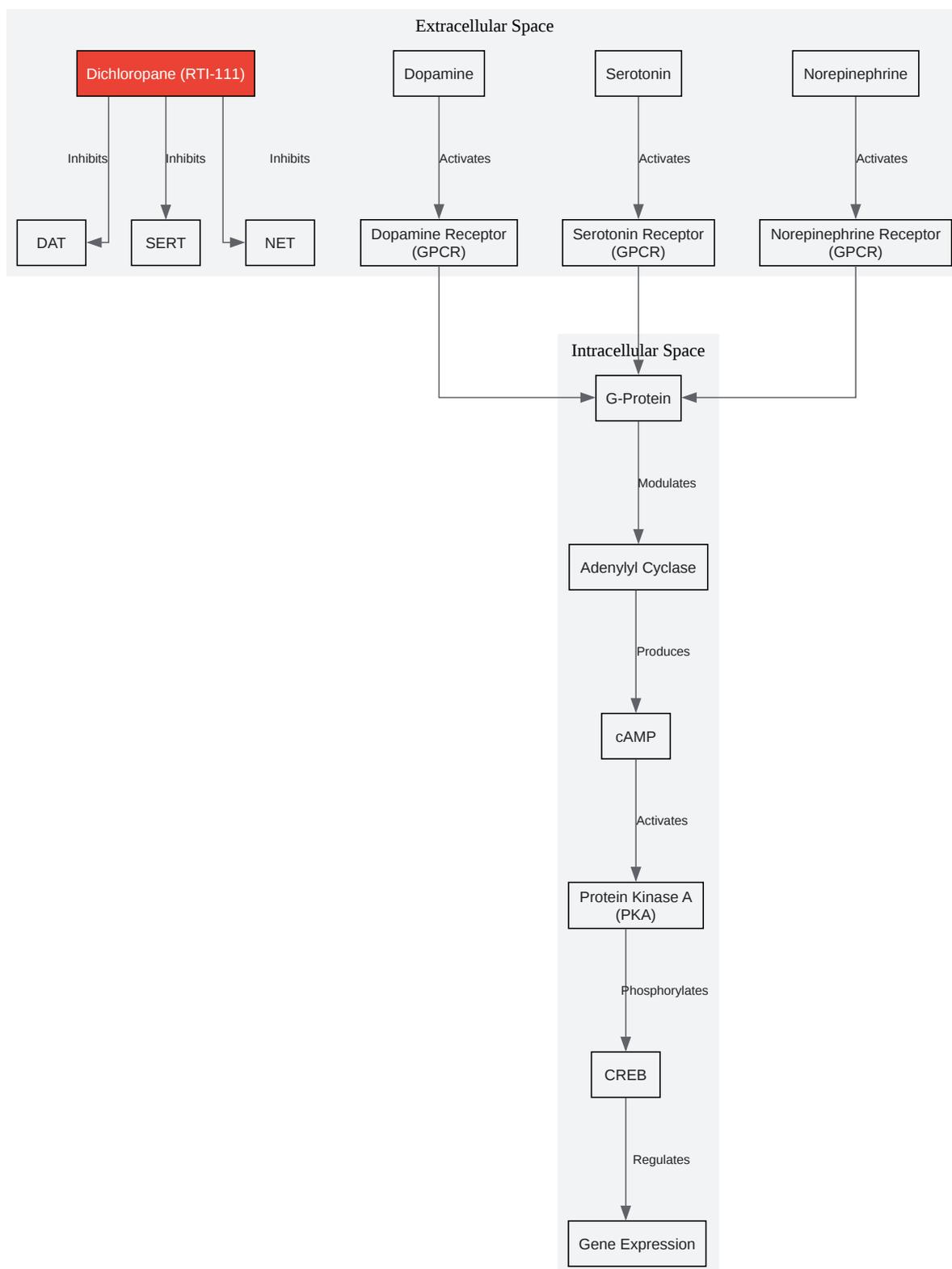
Pharmacological Properties

Dichloropane's primary mechanism of action is the inhibition of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), which leads to increased extracellular concentrations of these neurotransmitters.[9] Its binding affinities for these transporters have been determined through in vitro radioligand binding assays.

Transporter	IC ₅₀ (nM)	Source(s)
Dopamine Transporter (DAT)	0.79	[1]
Serotonin Transporter (SERT)	3.13	[1]
Norepinephrine Transporter (NET)	18	[1]

Signaling Pathways

By blocking the reuptake of monoamine neurotransmitters, dichloropane indirectly modulates several intracellular signaling cascades. The elevated levels of dopamine, serotonin, and norepinephrine in the synaptic cleft lead to prolonged activation of their respective postsynaptic receptors, which are often G-protein coupled receptors (GPCRs). This initiates a series of downstream events that ultimately alter neuronal excitability and gene expression.



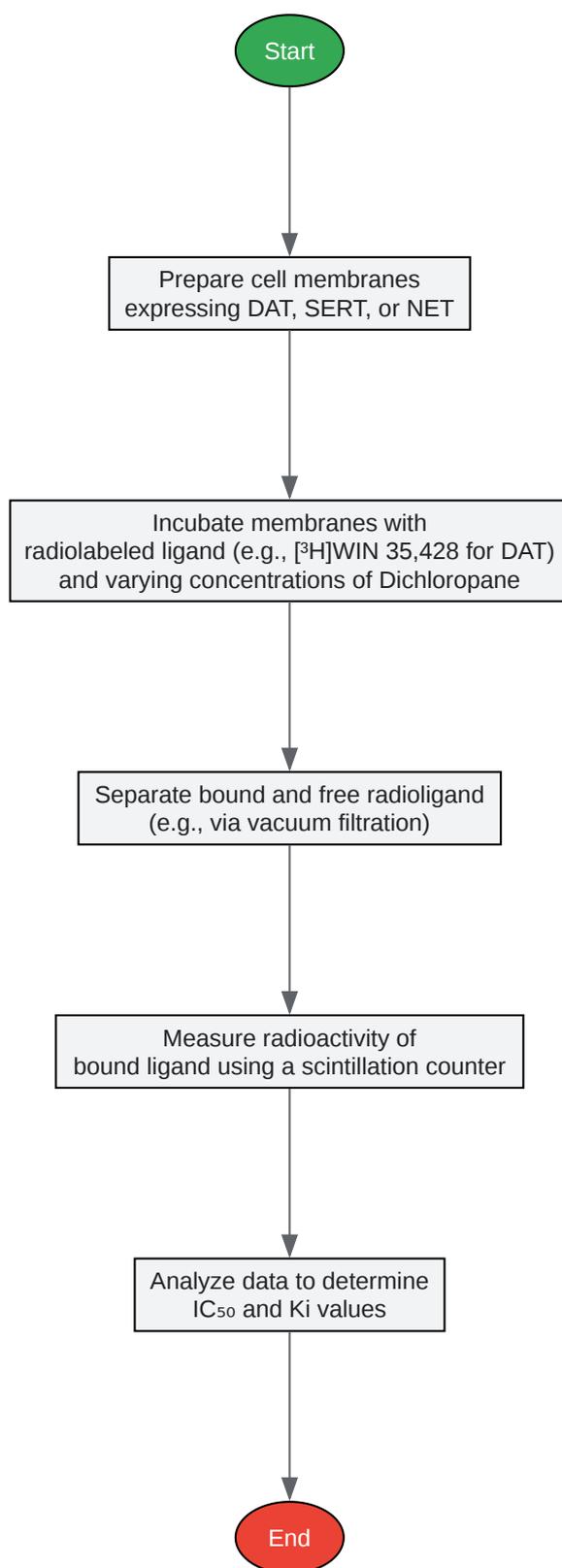
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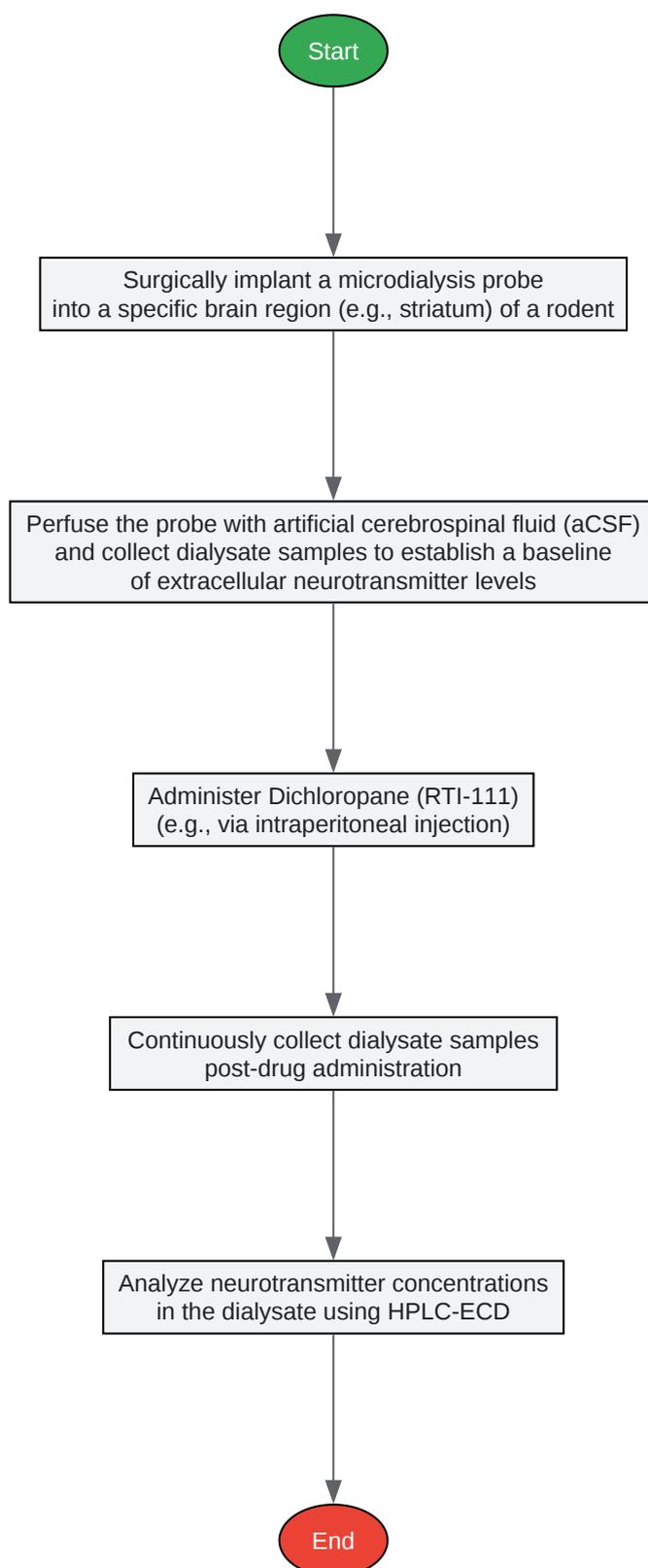
Figure 2: Core signaling pathway affected by Dichloropane (RTI-111).

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptors. The following is a generalized protocol that can be adapted for assessing the binding of dichloropane to DAT, SERT, and NET.





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